molecular formula C18H20O7 B11931680 tert-OMe-byakangelicin

tert-OMe-byakangelicin

Cat. No.: B11931680
M. Wt: 348.3 g/mol
InChI Key: SCGNAXSXMSFZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-OMe-byakangelicin is a coumarin derivative known for its biological activities. It is primarily derived from the roots of Angelica dahurica, a plant commonly used in traditional medicine. This compound has been studied for its potential to enhance adrenaline-induced lipolysis and inhibit insulin-stimulated triglyceride synthesis in fat cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-OMe-byakangelicin can be synthesized through various chemical routes. One common method involves the extraction of byakangelicin from natural sources such as Angelica dahurica, followed by methylation to introduce the tert-butyl group. The extraction process typically involves the use of solvents like ethanol or methanol, and the methylation step can be achieved using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification and chemical modification. The use of ionic liquids has been explored to enhance the efficiency of extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

tert-OMe-byakangelicin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

tert-OMe-byakangelicin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-OMe-byakangelicin involves its interaction with various molecular targets and pathways. It enhances the lipolytic effect of adrenaline by increasing the breakdown of triglycerides in fat cells. Additionally, it inhibits insulin-stimulated triglyceride synthesis, thereby reducing fat accumulation . The compound also exhibits anti-inflammatory properties by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-OMe-byakangelicin is unique due to its enhanced lipolytic activity and ability to inhibit triglyceride synthesis more effectively than its analogs. Its specific molecular structure, including the tert-butyl group, contributes to its distinct biological activities .

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

9-(2-hydroxy-3-methoxy-3-methylbutoxy)-4-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H20O7/c1-18(2,22-4)12(19)9-24-17-15-11(7-8-23-15)14(21-3)10-5-6-13(20)25-16(10)17/h5-8,12,19H,9H2,1-4H3

InChI Key

SCGNAXSXMSFZME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)OC

Origin of Product

United States

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